2-phenyl-N-(2-phenylethyl)propanamide, also known as N-phenyl-N-(2-phenylethyl)propanamide, is a chemical compound that falls under the category of propanamides. This compound is notable for its structural features, which include a phenyl group attached to both the nitrogen and the carbon backbone of the propanamide. It is often discussed in the context of synthetic organic chemistry, particularly in relation to its role as a precursor or by-product in the synthesis of various pharmaceutical agents, including fentanyl analogs.
This compound can be classified as an amide, which is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Its molecular formula is with a molecular weight of approximately 253.3 g/mol. The compound's structure allows it to engage in various chemical reactions, making it significant in medicinal chemistry and drug development.
The synthesis of 2-phenyl-N-(2-phenylethyl)propanamide typically involves several steps that may vary depending on the desired purity and yield. Common methods include:
The molecular structure of 2-phenyl-N-(2-phenylethyl)propanamide features:
C(C(=O)N(C1=CC=CC=C1)CC=C(C=C1)C1=CC=CC=C1)C
.This structure contributes to its physical properties and reactivity profile, influencing its behavior in chemical reactions and biological systems.
The chemical reactivity of 2-phenyl-N-(2-phenylethyl)propanamide includes:
The mechanism of action for 2-phenyl-N-(2-phenylethyl)propanamide primarily relates to its interaction with biological targets, particularly in relation to its analogs like fentanyl:
The physical properties of 2-phenyl-N-(2-phenylethyl)propanamide include:
Chemical properties include:
The applications of 2-phenyl-N-(2-phenylethyl)propanamide extend into various fields:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3